

A Technical Guide to the Discovery and Development of Selective RET Inhibitors

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Abstract: The discovery of activating alterations in the Rearranged during Transfection (RET) proto-oncogene as drivers in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas, has paved the way for targeted therapeutic strategies. Initial attempts with multi-kinase inhibitors (MKIs) showed modest efficacy and significant off-target toxicities. This spurred the development of highly selective RET inhibitors, fundamentally changing the treatment landscape for patients with RET-driven malignancies. This guide provides a detailed overview of the discovery, mechanism of action, developmental pipeline, and clinical application of first-generation selective RET inhibitors, selpercatinib and pralsetinib. It delves into the key experimental protocols that underpinned their development, presents their clinical efficacy and safety data in structured tables, and explores the emerging challenge of acquired resistance, which is driving the development of the next generation of these targeted agents.

Introduction: The RET Proto-Oncogene and Early Therapeutic Strategies

The Role of RET in Oncology

The RET proto-oncogene, located on chromosome 10q11.2, encodes a receptor tyrosine kinase crucial for the normal development of the nervous and renal systems.[1][2] Aberrant, ligand-independent activation of the RET kinase is a potent oncogenic driver. This occurs primarily through two mechanisms: activating point mutations, which are common in medullary thyroid cancer (MTC), and chromosomal rearrangements that create fusion genes, seen in 1-2% of NSCLC and 10-20% of papillary thyroid cancers.[3][4][5] These genetic alterations lead

to constitutive activation of the RET kinase, which triggers downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, promoting uncontrolled cell proliferation and survival.[6][7][8]

Limitations of Multi-Kinase Inhibitors (MKIs)

Before the advent of selective inhibitors, patients with RET-altered cancers were treated with MKIs such as cabozantinib, vandetanib, and lenvatinib.[2][9] These drugs were not specifically designed to target RET and exhibited activity against a broad range of kinases, including VEGFR, c-MET, and c-KIT.[9] This lack of specificity led to two major problems. First, off-target toxicities, particularly those related to VEGFR inhibition, often required dose reductions, preventing the achievement of optimal therapeutic concentrations for effective RET inhibition.[2][9] Second, their clinical efficacy was modest, with overall response rates (ORR) in NSCLC ranging from 16% to 28% and a median progression-free survival (PFS) of only around 6 to 7 months.[2][9] This highlighted a critical unmet need for potent and highly selective RET inhibitors.

Dawn of a New Era: First-Generation Selective RET Inhibitors

Selpercatinib (LOXO-292) and Pralsetinib (BLU-667)

Around 2017, the first highly selective RET inhibitors, selpercatinib and pralsetinib, entered clinical trials.[9][10] These molecules were rationally designed for high potency against RET while minimizing activity against other kinases like VEGFR2 to reduce off-target toxicities.[9] A key design feature was their ability to overcome resistance conferred by the V804 "gatekeeper" mutation, which limited the efficacy of some MKIs.[5][9] The remarkable efficacy and favorable safety profiles observed in the pivotal LIBRETTO-001 (selpercatinib) and ARROW (pralsetinib) trials led to their accelerated FDA approvals in 2020.[4][10] Selpercatinib was first approved in May 2020, followed by pralsetinib in September 2020, for the treatment of RET fusion-positive NSCLC.[4][9][10]

Mechanism of Action

Selective RET inhibitors function as ATP-competitive inhibitors. They are designed to fit precisely into the ATP-binding pocket of the RET kinase domain.[1][6] By occupying this site, they block the transfer of phosphate from ATP to tyrosine residues on the RET protein and its

downstream substrates.^[6] This inhibition of autophosphorylation prevents the activation of critical signaling cascades like MAPK/ERK and PI3K/AKT that drive tumor cell proliferation and survival, ultimately leading to apoptosis and tumor regression.^{[1][6]}

The RET Signaling Cascade

The following diagram illustrates the canonical RET signaling pathway and the point of intervention for selective inhibitors. Ligand binding (e.g., GDNF) to its co-receptor (GFR α) induces RET dimerization and autophosphorylation of key tyrosine residues. This recruits adaptor proteins that activate downstream pro-survival and proliferative pathways. In cancer, RET fusions or mutations cause ligand-independent dimerization and constitutive activation of this cascade.

Caption: The RET signaling pathway and the inhibitory action of selective RET inhibitors.

Preclinical to Clinical: A Methodological Overview

The development of selective RET inhibitors followed a structured pipeline of preclinical and clinical evaluation to establish potency, selectivity, and therapeutic efficacy.

Key Experimental Protocols

These enzymatic assays are the first step to determine a compound's direct inhibitory activity against the target kinase.

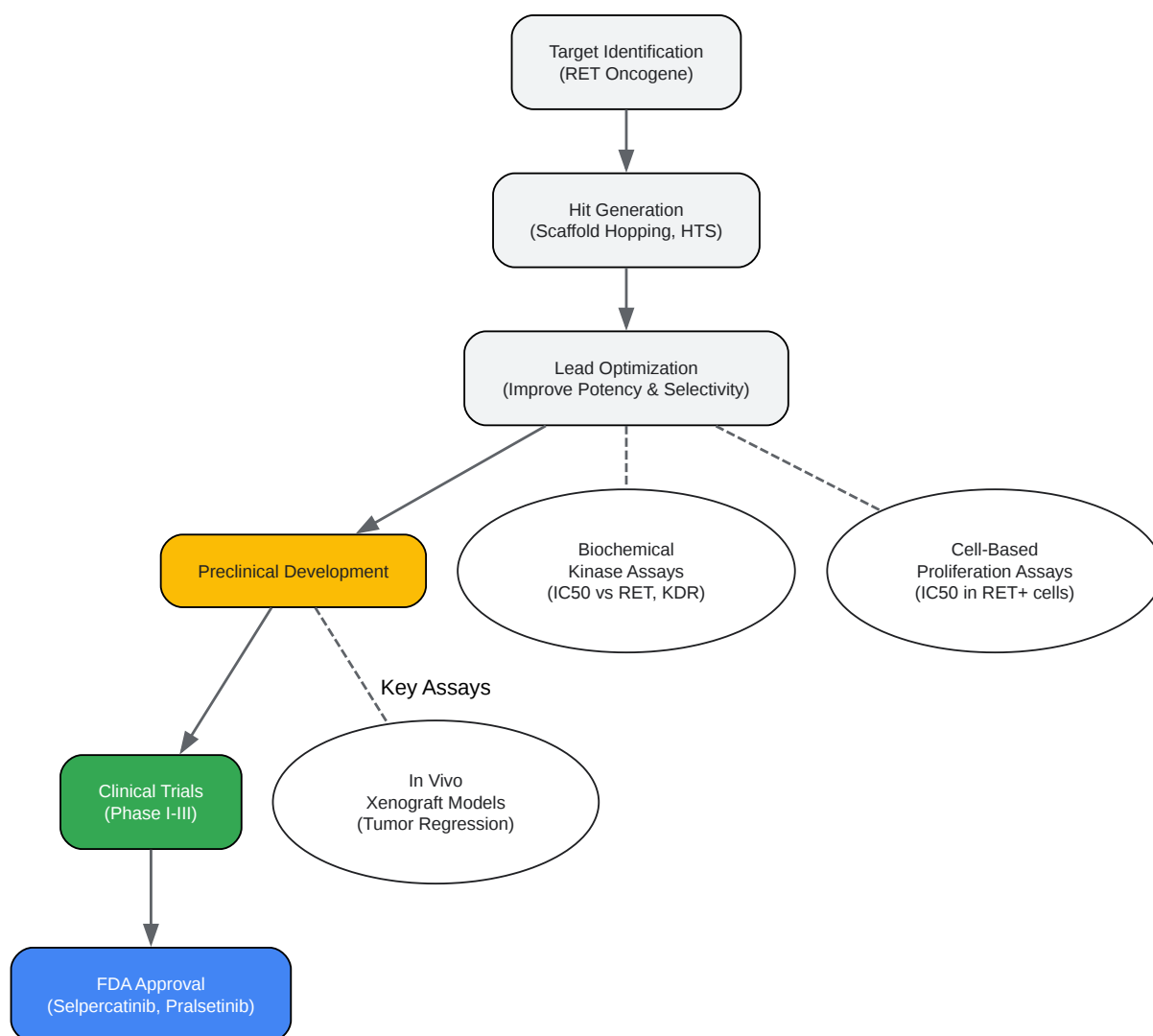
- **Objective:** To measure the half-maximal inhibitory concentration (IC₅₀) of a compound against purified wild-type and mutant RET kinase enzymes.
- **Methodology:** Purified recombinant RET kinase domain is incubated with a specific substrate (e.g., a synthetic peptide) and adenosine triphosphate (ATP) in a reaction buffer. The test inhibitor is added at various concentrations. The kinase activity, measured by the amount of phosphorylated substrate, is quantified, often using methods like radiometric assays (³³P-ATP) or fluorescence/luminescence-based technologies that measure the amount of ATP consumed (e.g., Kinase-Glo® assay). The IC₅₀ value is calculated by plotting kinase activity against inhibitor concentration. Selectivity is assessed by running similar assays against other kinases (e.g., KDR/VEGFR2).^{[11][12]}

These assays evaluate the effect of the inhibitor on cancer cells whose survival is dependent on RET signaling.

- **Objective:** To determine the potency of an inhibitor in a more biologically relevant context by measuring its effect on the proliferation of RET-driven cancer cell lines.
- **Methodology:** A cancer cell line harboring a specific RET fusion (e.g., LC-2/ad with CCDC6-RET) or mutation is cultured.^[13] The cells are seeded into multi-well plates and treated with a range of inhibitor concentrations for a set period (typically 72 hours). Cell viability or proliferation is then measured. A common method is the use of reagents like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active, viable cells.^[13] The resulting data is used to generate a dose-response curve and calculate the cellular IC50. To assess selectivity, the assay is often repeated using a cell line that does not depend on RET signaling (e.g., HEK293).^{[11][13]}

Animal models are used to evaluate the anti-tumor efficacy and pharmacokinetic properties of a lead compound.

- **Objective:** To assess the inhibitor's ability to suppress tumor growth in a living organism.
- **Methodology:** Immunocompromised mice are implanted with human cancer cells that have a defined RET alteration (patient-derived xenografts, PDX) or are engineered to express one (cell line-derived xenografts).^[12] Once tumors are established, the mice are treated with the inhibitor (e.g., via oral gavage) or a vehicle control. Tumor volume is measured regularly over time. At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., Western blot to confirm inhibition of RET phosphorylation). This model provides crucial data on efficacy, dosing, and tolerability before human trials.^[12]



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Caption: A simplified workflow for the discovery and development of selective RET inhibitors.

Clinical Efficacy and Safety Profiles

The clinical development of selpercatinib and pralsetinib demonstrated unprecedented and durable responses in patients with RET fusion-positive NSCLC, leading to their establishment as the standard of care.

Preclinical Inhibitory Activity

The high potency and selectivity of these compounds were first established in preclinical assays.

Compound	Target	IC50 (nM)	Reference
Pralsetinib	RET (Wild-Type)	~0.4	[12]
KDR (VEGFR2)	>1000	[12]	
Compound 9	RET (Wild-Type)	1.29	
(BLU-667 analog)	RET (V804M)	1.97	[12]
RET (M918T)	0.99	[12]	
KIF5B-RET (Cellular)	19	[12]	
Ret-IN-26	CCDC6-RET (Cellular)	5.2	[13]
RET-negative cells	>10,000	[13]	

Clinical Efficacy in RET Fusion-Positive NSCLC

Data from the LIBRETTO-001 (selpercatinib) and ARROW (pralsetinib) trials in patients with RET fusion-positive NSCLC.

Trial (Inhibitor)	Patient Population	N	Objective Response Rate (ORR)	Median Progressio n-Free Survival (mPFS)	Reference
LIBRETTO-001	Previously Treated (Platinum)	105	64%	17.5 months	[2]
(Selpercatinib)	Treatment-Naïve	39	85%	Not Reached	[2] [14]
ARROW	Previously Treated (Platinum)	80	61%	Not Reached	[14]
(Pralsetinib)	Treatment-Naïve	26	73%	Not Reached	[14]
MAIC Analysis	Overall Population	-	Selpercatinib: 64.5%	Selpercatinib: 22.1 months	[15]
(Selpercatinib vs Pralsetinib)	Pralsetinib: 65.8%	Pralsetinib: 13.3 months	[15]		

MAIC: Matching-Adjusted Indirect Comparison

Safety and Tolerability

Both inhibitors are generally well-tolerated, with distinct but manageable side effect profiles. The majority of treatment-related adverse events (TRAEs) are low-grade.

Inhibitor	Most Common TRAEs (any grade, ≥20%)	Grade ≥3 TRAEs	Discontinuation due to TRAEs	Reference
Selpercatinib	Dry mouth, diarrhea, hypertension, increased AST/ALT, fatigue	Hypertension (21%), increased ALT (11%), increased AST (9%)	2-4%	[14] [15] [16]
Pralsetinib	Increased AST/ALT, anemia, constipation, hypertension, neutropenia	Neutropenia, anemia, hypertension	4-10%	[14] [15]

The Challenge of Acquired Resistance

As with other targeted therapies, acquired resistance to selective RET inhibitors inevitably emerges, limiting the duration of response.[\[17\]](#) Mechanisms of resistance are broadly classified as either on-target (involving new mutations in the RET gene) or off-target (activation of bypass signaling pathways).[\[18\]](#)

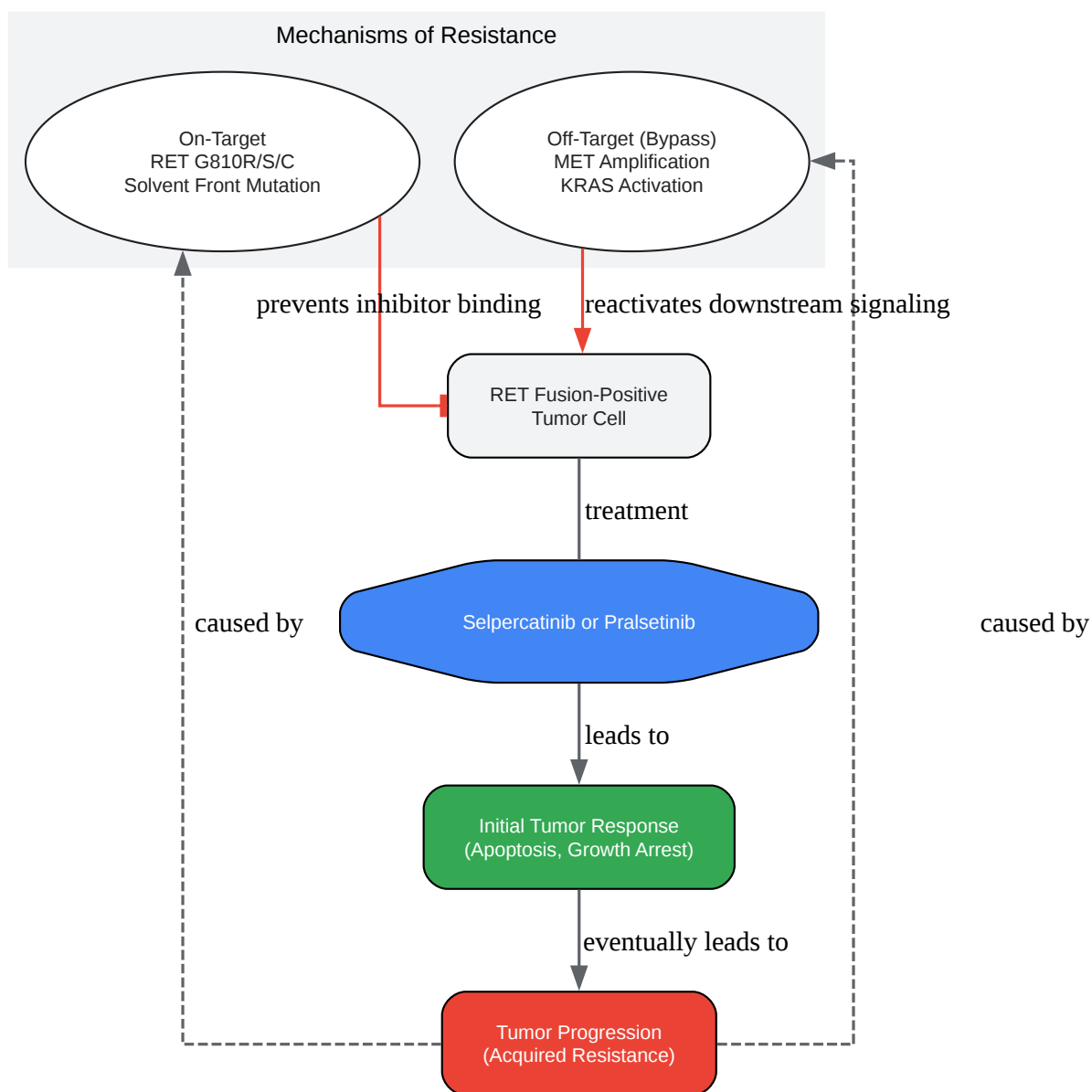
On-Target Resistance: Solvent Front Mutations

The most common on-target resistance mechanism involves the acquisition of new mutations in the RET kinase domain, particularly at the G810 residue, known as the "solvent front".[\[17\]](#) [\[19\]](#) Mutations such as G810R/S/C are thought to cause steric hindrance that prevents the binding of selpercatinib and pralsetinib.[\[19\]](#)[\[20\]](#) Unlike gatekeeper mutations, these solvent front mutations have a minor effect on ATP affinity.[\[2\]](#)[\[20\]](#) They are detected in approximately 10-25% of resistant cases.[\[18\]](#)[\[20\]](#)[\[21\]](#)

Off-Target (Bypass) Mechanisms

The majority of resistance cases (up to 90%) are driven by RET-independent mechanisms.[\[17\]](#) [\[18\]](#) These involve the activation of alternative signaling pathways that bypass the need for RET signaling to drive cell growth. The most frequently observed bypass mechanism is the

amplification of the MET proto-oncogene.[18][21] Other identified mechanisms include acquired activating mutations or amplifications in KRAS.[18][20][21]



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Caption: Primary mechanisms of acquired resistance to selective RET inhibitors.

The Horizon: Next-Generation Selective RET Inhibitors

The emergence of resistance, particularly from solvent front mutations, has created a clear need for next-generation RET inhibitors. Several compounds, such as vepafestinib (TAS0953/HM06) and APS03118, are in development.[2][16] These agents are being designed with a dual goal: to retain potent activity against wild-type RET fusions and mutations while also effectively inhibiting the common G810 solvent front resistance mutations.[2][16] The ideal next-generation inhibitor will also possess an improved safety profile to allow for potential combination therapies to tackle bypass resistance mechanisms.[2]

Conclusion

The development of selective RET inhibitors represents a landmark achievement in precision oncology, transforming the prognosis for patients with RET-driven cancers. Selpercatinib and pralsetinib have demonstrated profound and durable clinical benefits with manageable toxicity. The detailed understanding of their mechanism of action, guided by robust preclinical and clinical methodologies, has established a new standard of care. While acquired resistance poses a significant clinical challenge, ongoing research into resistance mechanisms is fueling the development of next-generation inhibitors, heralding a continued evolution in the targeted treatment of RET-altered malignancies.

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